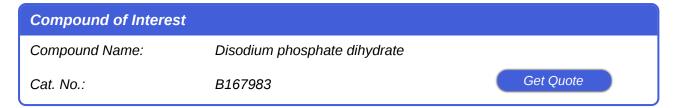


Unveiling the Structure: A Technical Guide to Disodium Phosphate Dihydrate Crystal Analysis

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An In-depth Review for Researchers and Pharmaceutical Scientists

Disodium phosphate dihydrate (Na₂HPO₄·2H₂O) is a hydrated inorganic salt crucial to various scientific and pharmaceutical applications. Its primary role as a high-purity, water-soluble buffering agent makes it indispensable for maintaining pH stability in biochemical assays, enzymatic reactions, and pharmaceutical formulations such as tablets and injections. [1] A thorough understanding of its solid-state structure is paramount for controlling its properties, ensuring stability, and optimizing its function in these applications. This technical guide provides a comprehensive analysis of the crystal structure of **disodium phosphate dihydrate**, detailing the crystallographic data and the experimental protocols for its determination.

Crystallographic Data Summary

The crystal structure of **disodium phosphate dihydrate** has been meticulously determined, revealing a well-ordered arrangement of sodium ions, hydrogen phosphate anions, and water molecules.[1] The key crystallographic parameters have been established through single-crystal X-ray diffraction, providing a precise three-dimensional model of the unit cell.[1][2]

Table 1: Quantitative Crystallographic Data for **Disodium Phosphate Dihydrate**



| Parameter | Value | Reference |
|----------------------|---|-----------|
| Chemical Formula | Na ₂ HPO ₄ ·2H ₂ O | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1][2] |
| Unit Cell Dimensions | a = 16.872(9) Å | [2][3] |
| | b = 10.359(4) Å | [2][3] |
| | c = 6.599(3) Å | [2][3] |
| Formula Units (Z) | 8 | [2][3] |

| Refinement R-factor | 0.036 for 1268 reflections |[1][2][3] |

A key structural characteristic is the interplay between the strong, non-directional coordination bonds of the sodium ions and the weaker, yet highly directional, hydrogen bonds.[1][2] This competition results in distortions within the coordination polyhedra of the two independent sodium atoms. The crystal packing is organized into distinct layers: densely packed layers containing sodium ions, phosphate ions, and oxygen atoms are sandwiched by more openly packed layers that include the second type of sodium ion and the water molecules.[1][2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of a structural model based on diffraction data.

1. Crystal Growth and Preparation

High-quality, transparent single crystals of **disodium phosphate dihydrate** are essential for single-crystal X-ray diffraction analysis.[1]

 Methodology: Suitable crystals are typically grown from aqueous solutions using techniques such as slow evaporation at room temperature or slow cooling.[1]

Foundational & Exploratory





- Critical Parameters: Temperature control is the most critical factor for obtaining the desired dihydrate form. The stable crystallization range for Na₂HPO₄·2H₂O is between approximately 50°C and 95°C.[1][4]
 - Above 95°C, the anhydrous form (Na₂HPO₄) crystallizes.[1][4]
 - Below approximately 35°C, the dodecahydrate (Na₂HPO₄·12H₂O) is favored, while the heptahydrate (Na₂HPO₄·7H₂O) can form between 35°C and 48°C.[1]
- Preparation: Once grown, a suitable single crystal is carefully selected under a microscope.
 An ideal crystal should be transparent, free of cracks or inclusions, and have dimensions of
 approximately 0.25 mm for optimal interaction with the X-ray beam. The selected crystal is
 then mounted on a thin glass fiber attached to a goniometer head for placement in the
 diffractometer.
- 2. Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal.[1]

- Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) is used.[5]
- Data Collection: The mounted crystal is centered in the X-ray beam and slowly rotated. As
 the crystal rotates, the X-ray beam is diffracted by the planes of atoms in the crystal lattice,
 producing a unique diffraction pattern of reflections. These diffracted X-rays are recorded by
 a detector.
- Data Processing: The collected raw data, consisting of thousands of reflections, are
 processed. This involves integrating the intensities of each reflection, applying corrections for
 factors like absorption, and scaling the data.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure,
 often employing direct methods to determine the initial positions of the atoms. This initial
 model is then refined using a full-matrix least-squares method.[2] This iterative process
 adjusts the atomic positions and thermal parameters to achieve the best possible fit between
 the calculated and observed diffraction data. The quality of the final structure is assessed by

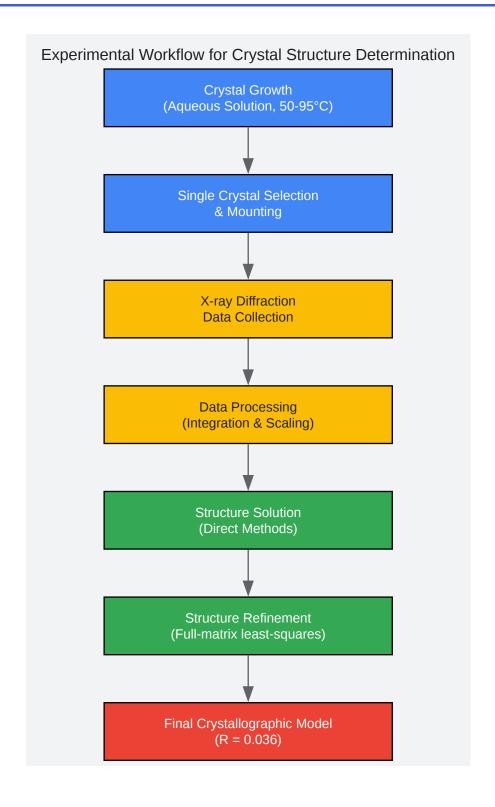


the R-factor; the low value of 0.036 for **disodium phosphate dihydrate** indicates a high-accuracy determination.[2][3]

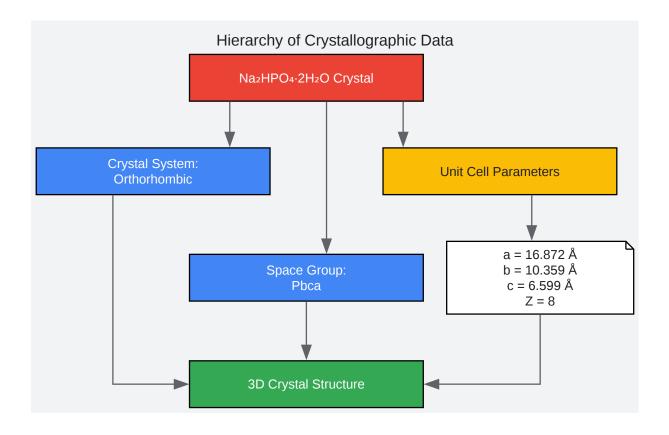
Visualizing the Process and Data

To clarify the relationships between the experimental procedures and the resulting data, the following diagrams are provided.









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